molecular formula C15H16N2S B6445553 6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane CAS No. 2640881-63-4

6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane

Cat. No.: B6445553
CAS No.: 2640881-63-4
M. Wt: 256.4 g/mol
InChI Key: HKJQXYOPZIAYAE-UHFFFAOYSA-N
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Description

6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane is a heterocyclic compound that features a unique spirocyclic structure. This compound contains a phenyl group, a thiazole ring, and an azaspiroheptane moiety, making it an interesting subject for chemical research due to its potential biological and pharmacological activities.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Thiazole derivatives are known to interact with various biological targets, influencing their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Thiazole derivatives can exhibit a range of toxicities depending on their specific structures .

Future Directions

Future research could explore the synthesis of new derivatives, investigate their biological activities, and optimize their properties for specific applications. Given the wide range of activities exhibited by thiazole derivatives, there are many potential directions for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Spirocyclization: The azaspiroheptane moiety is introduced through a cyclization reaction. This can be achieved by reacting the thiazole derivative with a suitable amine under high-temperature conditions to form the spirocyclic structure.

    Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the spirocyclic intermediate is treated with a phenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the thiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thiazole derivatives and other reduced products.

    Substitution: Substituted phenyl or thiazole derivatives.

Scientific Research Applications

6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane: can be compared with other thiazole-containing compounds such as:

Uniqueness

  • Structural Uniqueness : The spirocyclic structure combined with the thiazole ring and phenyl group makes it unique compared to other thiazole derivatives.
  • Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-2-4-12(5-3-1)13-8-15(9-13)10-17(11-15)14-16-6-7-18-14/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJQXYOPZIAYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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